molecular formula C12H14N4OS B5803854 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone

1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone

Cat. No. B5803854
M. Wt: 262.33 g/mol
InChI Key: IVQLXUCFWITXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-1H-indole-2,3-dione 3-thiosemicarbazone, also known as PINDTC, is a thiosemicarbazone derivative that has been widely studied for its potential applications in the field of medicinal chemistry. PINDTC is a yellow crystalline powder that is soluble in water and organic solvents. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial effects. In

Mechanism of Action

The mechanism of action of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It has also been found to inhibit the replication of viruses by blocking the viral DNA polymerase and interfering with viral entry into host cells.
Biochemical and Physiological Effects:
1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been found to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, the modulation of immune responses, and the regulation of gene expression. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. It has also been found to stimulate the production of cytokines and chemokines, which are involved in immune responses and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is its broad spectrum of biological activity, which makes it a promising candidate for the development of new drugs. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is its low solubility in water, which can make it difficult to use in certain experimental settings. In addition, the mechanism of action of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood, which can make it difficult to optimize its use in drug development.

Future Directions

There are several future directions for the study of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone. One area of research is the development of new derivatives of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone that exhibit improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone, which could lead to the development of more effective drugs. Finally, the potential applications of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone in the treatment of viral infections and microbial diseases warrant further investigation.

Synthesis Methods

1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone can be synthesized by reacting 1-propyl-1H-indole-2,3-dione with thiosemicarbazide in the presence of a suitable catalyst. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and water. The yield of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.

Scientific Research Applications

1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has also been found to have antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against a range of bacterial and fungal strains.

properties

IUPAC Name

(2-hydroxy-1-propylindol-3-yl)iminothiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-2-7-16-9-6-4-3-5-8(9)10(11(16)17)14-15-12(13)18/h3-6,17H,2,7H2,1H3,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQLXUCFWITXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide

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